molecular formula C19H17N3O3S B2690869 (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone CAS No. 361167-81-9

(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2690869
CAS No.: 361167-81-9
M. Wt: 367.42
InChI Key: FTRRDCFNKJMQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a benzothiophene ring substituted with a nitro group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the nitration of benzothiophene to introduce the nitro group, followed by the formation of the methanone linkage with phenylpiperazine. The reaction conditions often require the use of strong acids for nitration and coupling agents for the formation of the methanone bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the phenylpiperazine moiety suggests possible activity as a ligand for various receptors, making it a candidate for drug development. Studies may focus on its effects on the central nervous system or its potential as an antimicrobial agent.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science research.

Mechanism of Action

The mechanism of action of (5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The nitro group and phenylpiperazine moiety play crucial roles in its interaction with biological targets, potentially affecting signal transduction pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Nitro-1-benzothiophen-2-yl)methanol: Similar structure but with a hydroxyl group instead of the phenylpiperazine moiety.

    (2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone: Contains a morpholino group instead of phenylpiperazine.

Uniqueness

(5-Nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone is unique due to the combination of the benzothiophene ring, nitro group, and phenylpiperazine moiety. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-nitro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(18-13-14-12-16(22(24)25)6-7-17(14)26-18)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRRDCFNKJMQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.